![molecular formula C23H21FN4O4 B2512183 3-(2-(3-((3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 1705364-76-6](/img/structure/B2512183.png)
3-(2-(3-((3-(2-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound characterized by its unique molecular structure This compound consists of a benzo[d]oxazole core, an oxadiazole moiety, and a piperidine ring attached to a fluorophenyl group
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable subject in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their complex structures and functional groups.
Medicine
Pharmacologically, compounds containing the benzo[d]oxazole and oxadiazole moieties have shown promise in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. This specific compound could be investigated for similar therapeutic effects.
Industry
The compound might find applications in the development of advanced materials, such as polymers and dyes, given its robust and versatile chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:
Formation of the Oxadiazole Ring: : This can be achieved by reacting an appropriate fluorophenyl-substituted hydrazine with an acid chloride to form the 1,2,4-oxadiazole ring. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions.
Attachment of the Piperidine Ring: : The oxadiazole intermediate is then reacted with a piperidine derivative, such as piperidine-1-carboxylic acid, under conditions conducive to nucleophilic substitution. This often involves the use of a solvent like dichloromethane and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Construction of the Benzo[d]oxazol-2(3H)-one Core: : The final step involves the formation of the benzo[d]oxazole ring through cyclization of an appropriate precursor. This is typically done under acidic or basic conditions, depending on the specific precursor used.
Industrial Production Methods
Industrial production of this compound could follow similar steps but would need optimization for large-scale synthesis. Methods like continuous flow synthesis and automated production lines could be employed to ensure consistency and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are likely essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions at various sites, especially the benzo[d]oxazole and oxadiazole rings.
Reduction: : Reduction can occur at the fluorophenyl group and the piperidine ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Common reagents include halides like bromine (Br₂) for electrophilic aromatic substitution, and nucleophiles like sodium hydride (NaH) for nucleophilic aromatic substitution.
Major Products Formed
The major products depend on the specific reaction. For example, oxidation can yield hydroxylated derivatives, while reduction might result in the formation of hydrogenated compounds. Substitution reactions typically introduce various functional groups onto the aromatic rings, such as halides, nitro groups, or alkyl chains.
作用機序
The precise mechanism by which 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects would depend on its specific application. Generally, compounds like these can interact with biological macromolecules (e.g., proteins, DNA) through various types of binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
類似化合物との比較
Compared to other benzo[d]oxazole and oxadiazole derivatives, 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to its combined structural features and functional groups. This uniqueness could confer specific advantages, such as higher binding affinity to certain biological targets or more pronounced chemical stability.
Similar Compounds
**3-(2-(4-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
**3-(2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
These compounds share similar core structures but differ in the substituents on the aromatic rings, which can influence their chemical properties and biological activities.
That's the deep dive on our compound friend! Curious about anything specific?
特性
IUPAC Name |
3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c24-17-8-2-1-7-16(17)22-25-20(32-26-22)12-15-6-5-11-27(13-15)21(29)14-28-18-9-3-4-10-19(18)31-23(28)30/h1-4,7-10,15H,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZIYIVZCYIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
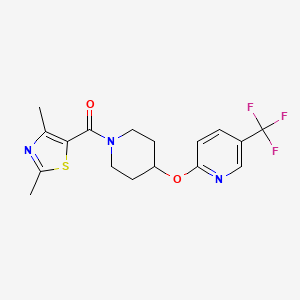
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)
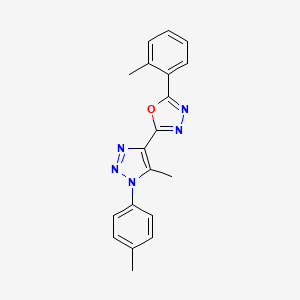
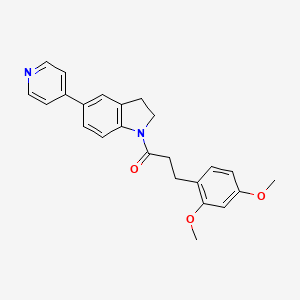
![2-Benzyl-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![[(2,6-difluorophenyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2512107.png)
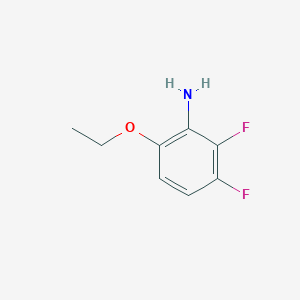
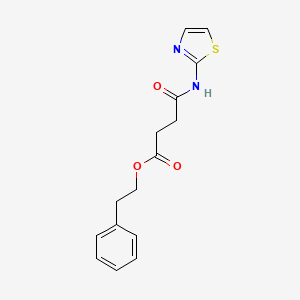
![N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2512114.png)
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)
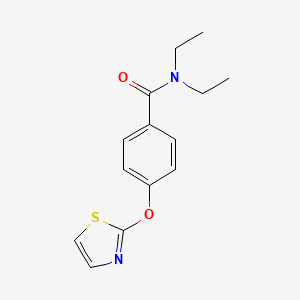

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)
